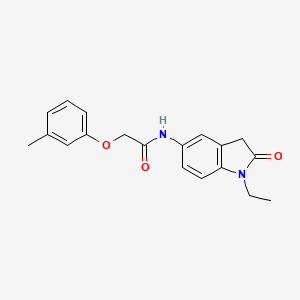

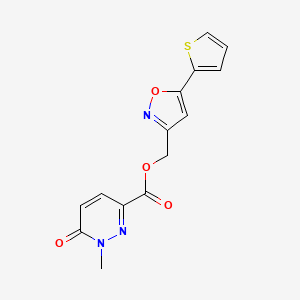

4-((3,5-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is a chemical compound with a molecular formula of C11H12N2·HCl and a molecular weight of 208.69 . It appears as a light orange to yellow to green powder or crystal .

Molecular Structure Analysis

The molecular structure of “(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” can be found in various databases such as PubChem Substance ID 354334826 and MDL Number MFCD18711816 .Physical and Chemical Properties Analysis

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 300 °C . .科学的研究の応用

Synthesis and Chemical Reactivity

Quinoline derivatives are synthesized through various chemical reactions, demonstrating a broad range of reactivity and forming the basis for further modifications and applications in scientific research. For instance, the facile synthesis of tetrahydropyrimido quinoline derivatives explores the reactivity of quinoline compounds towards different chemical reagents, highlighting their versatility in creating novel compounds with potential antimicrobial activity (Elkholy & Morsy, 2006).

Corrosion Inhibition

Quinoline derivatives have been investigated for their corrosion inhibition properties, particularly in protecting metals against corrosion. A computational study on novel quinoline derivatives against iron corrosion reveals the relationship between the molecular structure of quinoline derivatives and their efficacy as corrosion inhibitors, supported by quantum chemical and molecular dynamics simulation approaches (Erdoğan et al., 2017). This application is crucial for extending the lifespan of metals in various industrial applications.

Antimicrobial and Anticancer Activities

Quinoline derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. The synthesis and evaluation of hydroxyquinolines as dental plaque inhibitors demonstrate the potential of quinoline compounds in developing new therapeutic agents (Warner et al., 1975). Additionally, studies on novel derivatives highlight their cytotoxic activity against human cancer cells, showcasing the potential for developing anticancer agents (Valderrama et al., 2016).

Inhibition of Src Kinase Activity

Quinoline derivatives have been optimized as potent inhibitors of Src kinase activity, a crucial target in cancer therapy. The discovery and optimization of such compounds demonstrate the potential of quinoline derivatives in the development of targeted cancer therapies (Boschelli et al., 2001).

Safety and Hazards

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been known to target enzymes involved in the suzuki–miyaura cross-coupling reaction

Mode of Action

Similar compounds have been used in the suzuki–miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds . The compound may interact with its targets to facilitate this reaction.

Biochemical Pathways

It’s plausible that the compound could influence pathways related to the suzuki–miyaura cross-coupling reaction .

Result of Action

Similar compounds have been used in the synthesis of 5,6-substituted pyrimidines, which can possibly inhibit hiv strains resistant to reverse transcriptase inhibitors .

Action Environment

It’s known that the compound is a solid at room temperature and should be stored in a cool, dark place .

特性

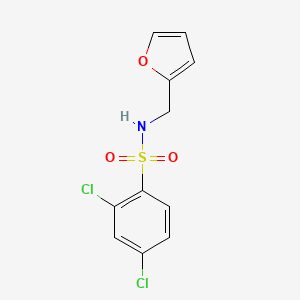

IUPAC Name |

4-(3,5-dimethylanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O.ClH/c1-12-7-13(2)9-15(8-12)22-18-14(10-20)11-21-19-16(18)5-4-6-17(19)23-3;/h4-9,11H,1-3H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGUGGLAZDRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C3C=CC=C(C3=NC=C2C#N)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2775646.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2775653.png)

![3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2775660.png)

![1-[6-(4-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE](/img/structure/B2775662.png)